molecular formula C14H22O B14745107 2,2-Diethyl-1-phenylbutan-1-ol CAS No. 5336-68-5

2,2-Diethyl-1-phenylbutan-1-ol

Cat. No.: B14745107
CAS No.: 5336-68-5
M. Wt: 206.32 g/mol
InChI Key: BUDJRBBDZIRDJC-UHFFFAOYSA-N
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Description

2,2-Diethyl-1-phenylbutan-1-ol is an organic compound with the molecular formula C14H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1-phenylbutan-1-ol typically involves the reaction of a suitable ketone with a Grignard reagent. For instance, the reaction of 2,2-Diethyl-1-phenylbutan-1-one with a Grignard reagent such as ethylmagnesium bromide can yield the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2,2-Diethyl-1-phenylbutan-1-one.

    Reduction: 2,2-Diethyl-1-phenylbutane.

    Substitution: 2,2-Diethyl-1-phenylbutyl chloride.

Scientific Research Applications

2,2-Diethyl-1-phenylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a building block in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modify the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

  • 2,2-Diethyl-1-phenylbutan-1-one
  • 2,2-Dimethyl-1-phenylbutan-1-ol
  • 2,2-Diethyl-1-phenylpropan-1-ol

Uniqueness: 2,2-Diethyl-1-phenylbutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

5336-68-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,2-diethyl-1-phenylbutan-1-ol

InChI

InChI=1S/C14H22O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3

InChI Key

BUDJRBBDZIRDJC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C1=CC=CC=C1)O

Origin of Product

United States

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